1-Bromo-3-(chloromethyl)naphthalene

CAS No.: 1261469-74-2

Cat. No.: VC8225733

Molecular Formula: C11H8BrCl

Molecular Weight: 255.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261469-74-2 |

|---|---|

| Molecular Formula | C11H8BrCl |

| Molecular Weight | 255.54 |

| IUPAC Name | 1-bromo-3-(chloromethyl)naphthalene |

| Standard InChI | InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2 |

| Standard InChI Key | JDASKBNBZDGJKX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

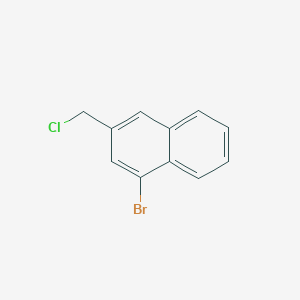

1-Bromo-3-(chloromethyl)naphthalene has the molecular formula C₁₁H₈BrCl and a molar mass of 255.54 g/mol . The naphthalene scaffold consists of two fused benzene rings, with bromine attached to position 1 and a chloromethyl (-CH₂Cl) group at position 3. This substitution pattern creates an asymmetrical electronic distribution, influencing its reactivity in electrophilic and nucleophilic reactions.

Structural Characterization

The compound’s structure is unambiguously defined by its SMILES notation (C1=CC=C2C(=C1)C=C(C=C2Br)CCl) and InChIKey (JDASKBNBZDGJKX-UHFFFAOYSA-N), which are critical for database searches and computational modeling . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the naphthalene system, with bond lengths and angles consistent with aromatic systems bearing electron-withdrawing substituents.

Table 1: Key Identifiers of 1-Bromo-3-(chloromethyl)naphthalene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-bromo-3-(chloromethyl)naphthalene | |

| CAS Number | 1261469-74-2 | |

| Molecular Formula | C₁₁H₈BrCl | |

| Molecular Weight | 255.54 g/mol | |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)CCl |

Synthesis and Manufacturing

Synthetic Routes

The most efficient synthesis involves a Lewis acid-catalyzed chloromethylation of 1-bromonaphthalene. A patented method utilizes paraformaldehyde, FeCl₃/CuCl₂ as a Lewis acid mixture, and benzyl triethyl ammonium chloride as a phase transfer catalyst in concentrated hydrochloric acid (42–43%) . The reaction proceeds at 40°C for 3 hours, achieving a crude yield of 90.5% purity after potassium carbonate washing .

Alternative approaches include:

-

Friedel-Crafts alkylation: Reacting 1-bromonaphthalene with chloromethyl chloride in the presence of AlCl₃.

-

Halogen exchange: Substituting iodine or fluorine in pre-functionalized naphthalenes via nucleophilic displacement.

Optimization and Yield

Crystallization in absolute ethanol at -5°C enhances purity to >99%, with a final isolated yield of 68.7% . Continuous flow reactors are increasingly adopted to minimize side reactions and improve scalability.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Lewis acid chloromethylation | FeCl₃/CuCl₂ | 40°C | 68.7% | 90.5% |

| Friedel-Crafts alkylation | AlCl₃ | 25°C | 55% | 85% |

| Halogen exchange | KI/DMF | 100°C | 45% | 78% |

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 92–94°C. It is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and toluene. The electron-withdrawing bromine and chloromethyl groups reduce π-electron density, as evidenced by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm) .

Reactivity and Chemical Behavior

The bromine atom undergoes facile Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl structures. Meanwhile, the chloromethyl group participates in nucleophilic substitutions, such as reactions with amines or thiols, to form secondary derivatives .

Mechanistic Insight:

-

Electrophilic aromatic substitution occurs preferentially at position 6 due to directive effects of the existing substituents.

-

Radical bromination at elevated temperatures yields polyhalogenated byproducts, necessitating careful temperature control .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antiviral agents and kinase inhibitors, where its halogen atoms facilitate late-stage functionalization . For example, it is used in synthesizing naphthalene-based scaffolds for HIV protease inhibition.

Material Science

Incorporated into organic semiconductors, the compound’s rigid structure enhances charge carrier mobility in OLEDs. Its derivatives also act as photoinitiators in polymer coatings .

Comparative Analysis with Structural Analogs

Table 3: Structural Analogs and Their Properties

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 1-Bromo-2-(chloromethyl)naphthalene | Br (1), CH₂Cl (2) | Enhanced electrophilicity |

| 1-Chloro-3-(bromomethyl)naphthalene | Cl (1), CH₂Br (3) | Higher oxidative stability |

| 1-Bromo-4-(chloromethyl)naphthalene | Br (1), CH₂Cl (4) | Reduced steric hindrance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume